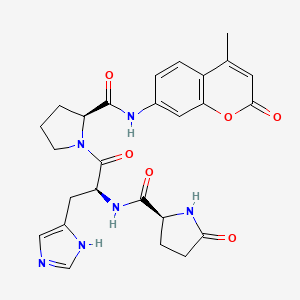
5-Dimethylsilylfurfural
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dimethylsilylfurfural is an organic compound characterized by a furan ring with an aldehyde group at the 2-position and a dimethylsilyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylsilylfurfural typically involves the functionalization of a furan ring. One common method includes the silylation of 2-furancarboxaldehyde using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-Dimethylsilylfurfural can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furanmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Dimethylsilylfurfural has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive aldehyde group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of 5-Dimethylsilylfurfural largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The dimethylsilyl group can stabilize intermediates through silicon’s ability to act as an electron-donating group, influencing the reactivity of the furan ring.
Comparación Con Compuestos Similares
2-Furancarboxaldehyde: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a dimethylsilyl group, leading to different reactivity and applications.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive in condensation reactions.
Uniqueness: 5-Dimethylsilylfurfural is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the stabilization of reactive intermediates.
Propiedades
Número CAS |
180460-95-1 |
|---|---|
Fórmula molecular |
C7H9O2Si |
Peso molecular |
153.232 |
Nombre IUPAC |
(5-formylfuran-2-yl)-dimethylsilicon |
InChI |
InChI=1S/C7H9O2Si/c1-10(2)7-4-3-6(5-8)9-7/h3-5H,1-2H3 |
Clave InChI |
FKJXRUIEIOKTIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(O1)C=O |
Sinónimos |
2-Furancarboxaldehyde, 5-(dimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)

![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)





![1,2,3,5,5a,6,7,8,9,9a-Decahydropyrrolo[1,2-a]quinolin-4-amine hydrochloride](/img/structure/B573909.png)
